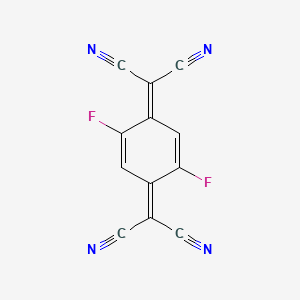

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(dicyanomethylidene)-2,5-difluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F2N4/c13-11-1-9(7(3-15)4-16)12(14)2-10(11)8(5-17)6-18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSDYUVXXQTNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413647 | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73318-02-2 | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Electronic Properties of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ)

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ) has emerged as a molecule of significant interest within the field of organic electronics. As a fluorinated derivative of the well-known electron acceptor 7,7,8,8-tetracyanoquinodimethane (TCNQ), F2-TCNQ exhibits a unique set of electronic properties that make it a compelling candidate for a variety of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). This technical guide provides a comprehensive overview of the fundamental electronic characteristics of F2-TCNQ, detailing its electron affinity, ionization potential, frontier molecular orbital energy levels, and charge transport behavior. The causality behind experimental choices for characterizing these properties is elucidated, and detailed methodologies are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of F2-TCNQ in Organic Electronics

Organic semiconductors are at the heart of next-generation electronic devices, offering advantages such as flexibility, low cost, and solution processability. Within this class of materials, electron acceptors play a crucial role in facilitating charge separation and transport. The TCNQ family of molecules has long been a benchmark for strong organic electron acceptors.[1] The introduction of fluorine atoms onto the TCNQ core allows for the fine-tuning of its electronic properties.

F2-TCNQ, with two fluorine atoms symmetrically placed on the quinoid ring, represents a fascinating intermediate between the parent TCNQ and the fully fluorinated F4-TCNQ.[2] This strategic fluorination has a profound impact on the molecule's electronic structure and crystal packing, leading to exceptional charge transport characteristics. Notably, F2-TCNQ has demonstrated significantly higher electron mobility compared to both TCNQ and F4-TCNQ, a phenomenon attributed to its unique solid-state packing.[3][4] Understanding the intrinsic electronic properties of F2-TCNQ is therefore paramount for harnessing its full potential in advanced electronic applications.

Fundamental Electronic Properties of F2-TCNQ

The electronic behavior of an organic semiconductor is primarily governed by its ability to accept and donate electrons, which is quantified by its electron affinity (EA) and ionization potential (IP), respectively. These parameters, in turn, determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron Affinity and Ionization Potential

The electron affinity of F2-TCNQ, while not as extensively reported as that of TCNQ and F4-TCNQ, is understood to be intermediate between the two. The strong electron-withdrawing nature of the fluorine atoms and the cyano groups results in a high electron affinity, making F2-TCNQ a potent electron acceptor. For context, the electron affinity of TCNQ is reported to be between 2.88 and 3.38 eV, while that of F4-TCNQ is significantly higher, in the range of 5.08–5.24 eV.[5] Theoretical calculations have suggested that the electron affinity of F2-TCNQ lies between these values.[6]

The ionization potential, representing the energy required to remove an electron from the HOMO, is also influenced by fluorination. Generally, the addition of electron-withdrawing groups increases the ionization potential.

A precise experimental determination of these values for F2-TCNQ is crucial for accurate device modeling and is typically achieved through techniques like ultraviolet photoelectron spectroscopy (UPS) for ionization potential and inverse photoemission spectroscopy (IPES) for electron affinity.

HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are critical parameters that dictate charge injection and transport in organic electronic devices. The LUMO level corresponds to the electron-accepting ability, while the HOMO level relates to the electron-donating ability. For an n-type semiconductor like F2-TCNQ, a low-lying LUMO level is desirable for efficient electron injection from the cathode.

The energy levels of F2-TCNQ can be estimated using cyclic voltammetry (CV), an electrochemical technique that measures the reduction and oxidation potentials of a molecule. The LUMO and HOMO energies can be calculated from the first reduction and oxidation potentials, respectively, using the following empirical equations:

-

ELUMO (eV) = -[Ered(onset) - E1/2(Fc/Fc+) + 4.8]

-

EHOMO (eV) = -[Eox(onset) - E1/2(Fc/Fc+) + 4.8]

Where Ered(onset) and Eox(onset) are the onset potentials for reduction and oxidation, and E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.

Based on available cyclic voltammetry data for fluorinated TCNQ derivatives, the reduction potential of F2-TCNQ is situated between that of TCNQ and F4-TCNQ.[7] This indicates a LUMO level that is lower than TCNQ but higher than F4-TCNQ, providing a tunable parameter for device engineering.

Charge Transport Properties: The Anomaly of High Electron Mobility

Perhaps the most remarkable electronic property of F2-TCNQ is its exceptionally high electron mobility in single crystals.[3] While TCNQ and F4-TCNQ exhibit modest electron mobilities (around 0.1-0.2 cm²/Vs at room temperature), F2-TCNQ boasts a significantly higher value, which is attributed to its unique crystal packing structure.[3]

This enhanced mobility is not immediately obvious from its molecular electronic properties alone, as theoretical calculations of electron transfer integrals and reorganization energies do not show a significant advantage for F2-TCNQ.[4] The key lies in the solid-state arrangement. F2-TCNQ crystallizes in a motif with only one molecule per primitive cell, which is different from the packing of TCNQ and F4-TCNQ.[4] This specific arrangement is believed to inhibit low-frequency vibrations, leading to a decrease in electron-phonon interactions and a subsequent increase in electron mobility.[4]

This highlights a critical principle in organic electronics: while molecular electronic properties are fundamental, the intermolecular interactions and packing in the solid state play a decisive role in determining the macroscopic charge transport characteristics.

Experimental Characterization of Electronic Properties

To provide a practical framework for researchers, this section details the experimental protocols for characterizing the electronic properties of F2-TCNQ.

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Cyclic voltammetry is a powerful and accessible technique for estimating the frontier molecular orbital energies of organic semiconductors.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of F2-TCNQ (typically 1 mM) in a suitable anhydrous and deoxygenated solvent (e.g., acetonitrile, dichloromethane). The supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) (typically 0.1 M), is crucial for ensuring conductivity.

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential.

-

Internal Standard: After recording the voltammogram of the sample, add a small amount of ferrocene as an internal standard and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable reference potential.

-

Data Analysis: Determine the onset of the first reduction and oxidation peaks from the voltammogram of F2-TCNQ. Calculate the HOMO and LUMO energy levels using the equations provided in Section 2.2, referencing the measured potential of the Fc/Fc+ couple.

Causality Behind Experimental Choices:

-

Anhydrous and Deoxygenated Conditions: Essential to prevent side reactions with water or oxygen, which can interfere with the electrochemical measurements.

-

Supporting Electrolyte: Necessary to minimize the solution resistance and ensure that the potential drop occurs primarily at the electrode-solution interface.

-

Three-Electrode System: Allows for precise control and measurement of the working electrode potential relative to the reference electrode, while the current flows between the working and counter electrodes.

-

Internal Standard (Ferrocene): The Fc/Fc+ redox potential is relatively solvent-independent, providing a reliable reference point for comparing measurements across different experiments and laboratories.

Diagram of a Cyclic Voltammetry Experimental Workflow:

Caption: Direct measurement of ionization potential and electron affinity.

Summary of Electronic Properties

The following table summarizes the key electronic properties of F2-TCNQ, with comparisons to its parent and fully fluorinated analogues. Note that experimentally determined values for F2-TCNQ are not as widely available as for TCNQ and F4-TCNQ, and some values are based on theoretical calculations and trends observed within the F(n)-TCNQ family.

| Property | TCNQ | F2-TCNQ | F4-TCNQ |

| Electron Affinity (EA) | ~2.88 - 3.38 eV [5] | Intermediate (Calculated) [6] | ~5.08 - 5.24 eV [5] |

| LUMO Energy Level | ~ -4.23 eV [2] | Intermediate (from CV) [7] | Lower than F2-TCNQ |

| Electron Mobility (Single Crystal) | ~0.1 cm²/Vs [3] | ~6-7 cm²/Vs (Room Temp) [3] | ~0.2 cm²/Vs [3] |

Conclusion and Future Outlook

This compound stands out as a high-performance n-type organic semiconductor with a unique combination of electronic properties. Its intermediate electron affinity and LUMO level, tunable through fluorination, offer a valuable design parameter for organic electronic devices. Most significantly, its exceptionally high electron mobility, a consequence of its unique crystal packing, underscores the critical interplay between molecular structure and solid-state properties in determining charge transport.

Further research is warranted to precisely determine the electron affinity and ionization potential of F2-TCNQ through direct experimental techniques like UPS and IPES. A deeper understanding of the structure-property relationships that govern its remarkable charge transport will undoubtedly pave the way for the rational design of new and even more efficient organic electronic materials for a wide array of applications.

References

- Vo, N., Martin, L. L., & Bond, A. (2018). A systematic electrochemical and spectroelectrochemical approach to the synthesis and characterisation of materials: Co(II) and Ni(II) TCNQF1- and TCNQF2- derivatives. ChemElectroChem, 5(18), 2537-2548.

- Alzubidi, A. E., Bond, A. M., & Martin, L. L. (2020). Detailed Electrochemical Analysis of the Redox Chemistry of Tetrafluorotetracyanoquinodimethane TCNQF4, the Radical Anion [TCNQF4]•–, and the Dianion [TCNQF4]2– in the Presence of Trifluoroacetic Acid. Analytical Chemistry, 92(11), 7558-7565.

- Krupskaya, Y., et al. (2015). Structural investigations into a new polymorph of F4TCNQ: towards enhanced semiconductor properties.

- Romaner, L., et al. (2007). A Comparative Computational Study of the Adsorption of TCNQ and F4-TCNQ on the Coinage Metal Surfaces. ACS Omega, 4(10), 14264-14273.

-

ResearchGate. (n.d.). Molecular structures of TCNQ, F2TCNQ, and F4TCNQ. Retrieved from [Link]

- Chernyshov, I. Y., et al. (2017). Inhibiting Low-Frequency Vibrations Explains Exceptionally High Electron Mobility in this compound (F2-TCNQ) Single Crystals. The Journal of Physical Chemistry Letters, 8(13), 2875-2880.

- Ji, L. F., et al. (2018). Theoretical study on the charge transport in single crystals of TCNQ, F2-TCNQ and F4-TCNQ. Physical Chemistry Chemical Physics, 20(6), 3784-3794.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid St

- FTIR Spectroelectrochemistry of F4TCNQ Reduction Products and Their Protonated Forms. (2020). Analytical Chemistry, 92(11), 7558-7565.

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.).

- Liu, E. C., & Topczewski, J. J. (2020). Gram-Scale Synthesis of this compound (F2-TCNQ). The Journal of Organic Chemistry, 85(6), 4560-4564.

- TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. (2022). Molecules, 27(19), 6537.

-

Jhaa, G. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. [Link]

-

DFT studies for finding HOMO and LUMO. (2021, August 24). YouTube. [Link]

- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Journal of Molecular Structure, 1210, 128039.

- Liu, E. C., & Topczewski, J. J. (2020). Gram-Scale Synthesis Of this compound (F2-TCNQ). Scholars' Mine.

- Molecular Design, Synthesis, and Properties of Highly Efficient Thermally Activated Delayed Fluorescence Materials for Organic Light- Emitting Diodes. (n.d.).

- Acker, D. S., & Hertler, W. R. (1962). Substituted Quinodimethans. I. Preparation and Chemistry of 7,7,8,8-Tetracyanoquinodimethan. Journal of the American Chemical Society, 84(17), 3370-3374.

- Large-Area Deposition of Highly Crystalline F4-Tetracyanoquinodimethane Thin Films by Molecular Step Templates. (2024).

- Acker, D. S., et al. (1960). 7,7,8,8-TETRACYANOQUINODIMETHANE AND ITS ELECTRICALLY CONDUCTING ANION-RADICAL DERIVATIVES. Journal of the American Chemical Society, 82(23), 6408-6409.

- Liu, E. C., & Topczewski, J. J. (2020). Gram-Scale Synthesis of this compound (F2-TCNQ). The Journal of Organic Chemistry, 85(6), 4560-4564.

- Large‐Area Deposition of Highly Crystalline F4‐Tetracyanoquinodimethane Thin Films by Molecular Step Templates. (2024).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural investigations into a new polymorph of F4TCNQ: towards enhanced semiconductor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. researchgate.net [researchgate.net]

The Singular Architecture of F2-TCNQ: A Guide to its Crystal Structure and Emergent Electronic Properties

Foreword: Beyond Polymorphism - The Significance of a Singular, High-Performing Crystalline Form

In the landscape of organic electronics, the quest for materials with superior charge transport properties is paramount. 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ) has emerged as a molecule of significant interest, not for a diverse polymorphic landscape, but for the remarkable electronic characteristics inherent to its single, meticulously ordered crystalline form.[1] This technical guide provides an in-depth exploration of the crystal structure of F2-TCNQ, offering insights for researchers, materials scientists, and professionals in drug development who leverage crystalline solids. We will dissect the nuances of its molecular packing, the critical intermolecular interactions at play, and the direct line of causality between this architecture and its high charge mobility. While F2-TCNQ has not exhibited polymorphism under typical crystallization conditions, its comparative analysis with its non-fluorinated parent, TCNQ, and its more heavily fluorinated counterpart, F4-TCNQ, provides a compelling narrative on how subtle molecular modifications can profoundly influence solid-state packing and, consequently, electronic function.

The Molecular Blueprint: An Introduction to F2-TCNQ

F2-TCNQ is a derivative of the potent electron acceptor 7,7,8,8-tetracyanoquinodimethane (TCNQ).[2] The strategic placement of two fluorine atoms on the quinoid ring significantly modulates its electronic properties and intermolecular interactions. This alteration, while seemingly minor, is the cornerstone of its exceptional performance in organic field-effect transistors (OFETs).[1]

The Crystalline Edifice: A Detailed Look at the F2-TCNQ Structure

The definitive crystal structure of F2-TCNQ was reported by Krupskaya et al. in 2015 (CSD Refcode: BERZON03).[3] Unlike TCNQ and F4-TCNQ, which have multiple molecules in their reduced unit cells, F2-TCNQ crystallizes with just one molecule in its reduced unit cell, a feature that is believed to contribute to its enhanced electron motility.[4][5]

The crystal packing of F2-TCNQ is best described as a layered structure.[3][4] This arrangement is crucial for its electronic properties, facilitating efficient charge transport. The molecules arrange in parallel layers, a feature it shares with a polymorph of F4TCNQ.[3][4]

Table 1: Crystallographic Data for F2-TCNQ

| Parameter | Value |

| CSD Refcode | BERZON03 |

| Chemical Formula | C₁₂H₂F₂N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.337(3) |

| b (Å) | 7.915(3) |

| c (Å) | 8.891(4) |

| α (°) | 90 |

| β (°) | 98.783(14) |

| γ (°) | 90 |

| Volume (ų) | 510.1(4) |

| Z | 2 |

Intermolecular Interactions: The Glue Holding the Structure Together

The stability and electronic properties of the F2-TCNQ crystal are dictated by a network of non-covalent interactions. These include:

-

π-π Stacking: The planar F2-TCNQ molecules exhibit significant π-π stacking, a common feature in organic semiconductors that facilitates charge hopping between adjacent molecules.

-

Hydrogen Bonding: The presence of hydrogen atoms allows for the formation of C–H···N≡C hydrogen bonds within the molecular layers.[4]

-

Halogen and Cyano Interactions: Between the layers, C–F···C–F and cyano-cyano close contacts are observed.[4] This is a key distinction from one of the F4TCNQ polymorphs, where a C≡N···C–F interaction is prominent.[4]

The interplay of these interactions results in a unique three-dimensional charge carrier percolation network, which is considered a primary reason for the outstanding electron transport behavior of F2-TCNQ.[1]

Experimental Protocol: The Art of Growing High-Quality F2-TCNQ Crystals

The successful elucidation of a crystal structure is contingent on the availability of high-quality single crystals. While a gram-scale synthesis of F2-TCNQ powder has been documented, the growth of single crystals suitable for X-ray diffraction requires careful control of crystallization conditions.[6][7] The following protocol is a generalized method based on techniques reported for TCNQ derivatives.

Single Crystal Growth by Slow Evaporation

This method is widely applicable for obtaining high-quality crystals of organic molecules.

Materials:

-

High-purity F2-TCNQ powder (>98.0%)

-

An appropriate solvent (e.g., acetonitrile, dichloromethane, or toluene)

-

A clean crystallization vessel (e.g., a small beaker or vial)

-

A means to control the rate of evaporation (e-g., a loosely fitting cap, parafilm with pinholes, or placement within a larger, sealed container)

Procedure:

-

Solution Preparation: Prepare a saturated or near-saturated solution of F2-TCNQ in the chosen solvent at room temperature. Gentle warming can be used to increase solubility, but the solution should be allowed to cool to room temperature before proceeding.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization Setup: Transfer the filtered solution to the crystallization vessel.

-

Slow Evaporation: Cover the vessel in a manner that allows for slow evaporation of the solvent. The rate of evaporation is critical; slower rates generally yield larger and higher-quality crystals. This can be achieved by:

-

Covering the vessel with parafilm and piercing it with a few small holes.

-

Placing the open vessel inside a larger, sealed container.

-

-

Incubation: Place the crystallization setup in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed (typically over 24-48 hours), carefully harvest them from the solution using a pipette or by decanting the solvent.[4]

-

Drying: Gently dry the crystals on filter paper.

Caption: Causality from F2-TCNQ's crystal features to its electronic properties.

Concluding Remarks: A Testament to Molecular Engineering

The case of F2-TCNQ is a powerful illustration of how targeted molecular design can lead to exceptional solid-state properties. While the study of polymorphism is crucial for understanding the full potential of a material, the existence of a single, highly-ordered, and high-performing crystalline form, as seen with F2-TCNQ, is equally significant. It provides a stable and reproducible platform for fundamental studies and device applications. The insights gained from the detailed analysis of its crystal structure offer a clear roadmap for the rational design of next-generation organic electronic materials. The absence of known polymorphs, in this context, is not a limitation but rather a testament to the stability and well-defined nature of its crystalline assembly.

References

-

Ji, L., Fan, J., Zhang, S., & Ren, A. (2018). Theoretical study on the charge transport in single crystals of TCNQ, F2-TCNQ and F4-TCNQ. Physical Chemistry Chemical Physics, 20(5), 3784-3794. [Link]

- Krupskaya, Y. A., et al. (2015). CSD Entry: BERZON03.

-

Kennedy, A. R., et al. (2021). Structural investigations into a new polymorph of F4TCNQ: towards enhanced semiconductor properties. IUCrJ, 8(Pt 4), 586–596. [Link]

-

OSTI.GOV. (2008). Selective patterned growth of single-crystal organic nanowires of Ag-TCNQ with chemical reaction method. [Link]

-

The Journal of Physical Chemistry A. (2023). Optoelectronic Properties of Tetracyanoquinodimethane (TCNQ) Related Compounds for Applications to OSCs and OLEDs: A Theoretical Study. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Journal of the Chemical Society, Faraday Transactions 2. (1978). Crystal structure of AgTCNQ and contrasting magnetic properties of electrochemically synthesised AgTCNQ and CuTCNQ (7,7,8,8-tetracyanoquinodimethane). [Link]

-

Wikipedia. (n.d.). Tetracyanoquinodimethane. [Link]

-

DTIC. (1966). THE GROWTH OF SINGLE CRYSTALS. [Link]

-

ACS Publications. (2023). An Old Crystallization Technique as a Fast, Facile, and Adaptable Method for Obtaining Single Crystals of Unstable “Li2TCNQF4” and New Compounds of TCNQ or TCNQF4: Syntheses, Crystal Structures, and Magnetic Properties. [Link]

-

ResearchGate. (n.d.). Molecular structures of TCNQ, F2TCNQ, and F4TCNQ. [Link]

-

IUCr. (2021). Structural investigations into a new polymorph of F4TCNQ: towards enhanced semiconductor properties. [Link]

-

Liu, E. C., & Topczewski, J. J. (2020). Gram-Scale Synthesis of this compound (F2-TCNQ). The Journal of Organic Chemistry, 85(6), 4560–4564. [Link]

-

Missouri University of Science and Technology. (2020). Gram-Scale Synthesis Of this compound (F2-TCNQ). [Link]

-

ResearchGate. (n.d.). Molecular structure of 7,7,8,8-Tetracyanoquinodimethane (TCNQ) and.... [Link]

-

ChemRxiv. (2023). Comparing the Structures and Photophysical Properties of Two Charge Transfer Co-crystals. [Link]

Sources

- 1. Theoretical study on the charge transport in single crystals of TCNQ, F2-TCNQ and F4-TCNQ - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Tetracyanoquinodimethane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural investigations into a new polymorph of F4TCNQ: towards enhanced semiconductor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Gram-Scale Synthesis of this compound (F2-TCNQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Gram-Scale Synthesis Of this compound " by En Chih Liu and Joseph J. Topczewski [scholarsmine.mst.edu]

A Technical Guide to the Frontier Molecular Orbital Energies of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ)

Abstract

This guide provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ), a pivotal organic semiconductor. The frontier molecular orbitals are critical determinants of a material's optoelectronic properties, governing charge injection, transport, and interfacial energy level alignment. This document synthesizes experimental methodologies, primarily cyclic voltammetry, with computational predictions from Density Functional Theory (DFT). We present a detailed, field-proven protocol for the electrochemical determination of these energy levels, explain the theoretical underpinnings of the measurements, and compile relevant computational data to offer a comprehensive understanding of F2-TCNQ's electronic structure and its implications for application in advanced organic electronic devices.

Introduction: The Significance of F2-TCNQ and its Frontier Orbitals

This compound (F2-TCNQ) is a planar organic molecule derived from tetracyanoquinodimethane (TCNQ)[1][2]. The addition of two strongly electronegative fluorine atoms to the quinoid ring significantly modulates the molecule's electronic properties without drastically altering its physical structure[3]. F2-TCNQ has garnered substantial interest as an n-type semiconductor and, more prominently, as a highly effective p-type dopant for a wide range of organic host materials in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs)[4].

The efficacy of F2-TCNQ in these applications is fundamentally governed by the energy of its frontier molecular orbitals: the HOMO and the LUMO[5].

-

The LUMO Level: As a potent electron acceptor, the energy of the LUMO determines the molecule's electron affinity (EA). A low-lying LUMO is essential for its function as a p-dopant, as it must be energetically favorable for an electron to transfer from the HOMO of a host semiconductor to the LUMO of the F2-TCNQ molecule. This process generates a mobile hole in the host material, thereby increasing its p-type conductivity[4].

-

The HOMO Level: The HOMO energy corresponds to the ionization potential (IP) of the molecule. The energy difference between the HOMO and LUMO levels constitutes the HOMO-LUMO gap, a crucial parameter that dictates the molecule's intrinsic stability and optical absorption properties[5].

A precise understanding and characterization of these energy levels are therefore indispensable for designing and optimizing organic electronic devices that incorporate F2-TCNQ.

Experimental Determination of HOMO and LUMO Energies

The energy levels of frontier orbitals are not directly observable quantities but can be reliably estimated from electrochemical and spectroscopic measurements. Cyclic Voltammetry (CV) is the most common and accessible method for determining these values in solution, while Photoelectron Spectroscopy provides direct measurement of ionization energy and electron affinity in the solid state.

The Principle of Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. By measuring the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can estimate the HOMO and LUMO energy levels, respectively.

The core principle is an application of Koopmans' theorem, which correlates the ionization potential with the energy of the HOMO and the electron affinity with the energy of the LUMO. The oxidation potential (Eox) relates to the removal of an electron from the HOMO, while the reduction potential (Ered) relates to the addition of an electron to the LUMO.

To ensure accuracy and comparability across different experimental setups, it is crucial to use an internal reference standard with a well-defined and stable redox potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is the universally accepted standard for this purpose in non-aqueous electrochemistry. The absolute energy of the Fc/Fc⁺ couple has been calibrated to be approximately -4.8 eV relative to the vacuum level.

The relationships used to calculate the HOMO and LUMO energies are:

-

EHOMO (eV) = - [ Eoxonset (vs Fc/Fc⁺) + 4.8 ]

-

ELUMO (eV) = - [ Eredonset (vs Fc/Fc⁺) + 4.8 ]

Here, Eonset refers to the onset potential of the first oxidation or reduction peak, which represents the energetic requirement for the respective process to begin.

Detailed Experimental Protocol for F2-TCNQ Characterization via CV

This protocol outlines a self-validating system for obtaining reliable HOMO/LUMO energy levels for F2-TCNQ.

A. Materials and Reagents:

-

Analyte: this compound (F2-TCNQ), >98% purity

-

Solvent: Anhydrous acetonitrile (CH₃CN), electrochemical grade (<50 ppm H₂O)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), electrochemical grade, dried under vacuum.

-

Internal Standard: Ferrocene (Fc)

-

Working Electrode: Glassy carbon electrode (GCE), ~3 mm diameter

-

Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or pseudo-reference (e.g., a silver or platinum wire)

-

Counter Electrode: Platinum wire or mesh

-

Polishing Materials: 1.0, 0.3, and 0.05 µm alumina slurries on polishing pads

B. Experimental Workflow:

Caption: Experimental workflow for determining HOMO/LUMO levels via CV.

C. Step-by-Step Methodology:

-

Electrode Preparation (Causality): A pristine electrode surface is paramount for reproducible results. Mechanical polishing removes adsorbed species and surface oxides, while sonication dislodges polishing residues. A glassy carbon working electrode is chosen for its wide potential window and chemical inertness.

-

Polish the GCE with alumina slurries, starting with 1.0 µm and finishing with 0.05 µm.

-

Rinse thoroughly with deionized water and the working solvent (acetonitrile).

-

Sonicate the electrode in acetonitrile for 2-3 minutes to remove any adhered particles.

-

Dry the electrode under a stream of nitrogen or argon.

-

-

Solution Preparation (Causality): The solvent must be anhydrous as water has a limited electrochemical window and can react with radical ions. The supporting electrolyte (e.g., TBAPF₆) is essential to ensure conductivity of the solution and minimize IR drop.

-

In an inert atmosphere (glovebox), prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.

-

Prepare a ~1-2 mM stock solution of F2-TCNQ in a portion of the electrolyte solution.

-

-

Electrochemical Measurement (Causality): The solution must be purged with an inert gas (N₂ or Ar) to remove dissolved oxygen, which is electroactive and can interfere with the measurement of the analyte's reduction waves.

-

Assemble the three-electrode cell with the polished GCE, Pt counter electrode, and reference electrode.

-

Add the blank electrolyte solution and purge with N₂ or Ar for at least 15 minutes. Maintain a blanket of inert gas over the solution during the experiment.

-

Record a background CV to ensure the solvent and electrolyte are pure within the desired potential window.

-

Add a small amount of ferrocene to the cell and record its CV to determine its half-wave potential (E₁/₂ = (Epa + Epc)/2). This value serves as the internal reference point.

-

Add the F2-TCNQ stock solution to the cell.

-

Sweep the potential. For F2-TCNQ, a strong acceptor, you will expect reduction waves at relatively positive potentials. A typical scan might range from +1.0 V to -2.0 V vs Ag/Ag⁺.

-

Record the cyclic voltammogram at a scan rate of 50-100 mV/s.

-

-

Data Analysis (Causality): The onset potential, determined by the intersection of the tangent to the rising peak current and the baseline current, represents the minimum energy required for the redox event. Using the onset is preferred over the peak potential as it is less dependent on kinetics and scan rate.

-

Determine the half-wave potential for the Fc/Fc⁺ couple.

-

Identify the first reduction wave for F2-TCNQ and determine its onset potential (Eredonset).

-

If measurable, identify the first oxidation wave and determine its onset potential (Eoxonset). For strong acceptors like F2-TCNQ, oxidation may occur outside the solvent window.

-

Convert the measured potentials to be relative to the Fc/Fc⁺ couple.

-

Calculate the LUMO and HOMO energy levels using the equations provided in Section 2.1.

-

Computational Prediction of Frontier Orbital Energies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a powerful complementary approach for determining HOMO and LUMO energies. These methods solve approximations of the Schrödinger equation to model the electronic structure of a molecule in the gas phase or with solvent effects.

Methodology: The choice of functional and basis set is critical for obtaining accurate results. Functionals like B3LYP are widely used for organic molecules as they provide a good balance between accuracy and computational cost. Basis sets such as 6-31+G(d,p) or 6-311+G(d,p) are typically sufficient for molecules of this size, with the "+" indicating the inclusion of diffuse functions, which are important for accurately describing anionic species.

The process involves:

-

Geometry Optimization: The molecular structure of F2-TCNQ is first optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Orbital Energy Calculation: The energies of all molecular orbitals, including the HOMO and LUMO, are then calculated for the optimized geometry.

It is important to note that DFT calculations often underestimate the HOMO-LUMO gap. However, they are exceptionally useful for predicting trends across series of related molecules and for visualizing the spatial distribution of the frontier orbitals.

Summary of F2-TCNQ Energy Levels

The following table summarizes computational data for the HOMO and LUMO energy levels of F2-TCNQ, alongside experimental values for the parent TCNQ molecule for context. The computational values highlight the significant impact of fluorination.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| F2-TCNQ | DFT (B3LYP/6-31+G(d,p)) | -7.84 | -5.38 | 2.46 | [6] |

| F2-TCNQ | DFT (B3PW91/6-31+G(d,p)) | -7.87 | -5.42 | 2.45 | [6] |

| F2-TCNQ | DFT (PBE1PBE/6-31+G(d,p)) | -8.01 | -5.27 | 2.74 | [6] |

| TCNQ | Experimental (PES/IPES) | -7.57 | -5.02 | 2.55 | [5] |

| TCNQ | DFT (Estimated) | -7.48 | -4.93 | 2.55 | [5] |

Note: DFT calculations are for an isolated molecule in the gas phase. Experimental values are for the solid state and may differ due to intermolecular interactions.

The data shows that difluorination significantly lowers both the HOMO and LUMO energy levels compared to the parent TCNQ. This deep LUMO level is the primary reason for F2-TCNQ's effectiveness as a p-type dopant, as it creates a larger energetic driving force for electron transfer from host materials.

Conclusion and Outlook

This guide has detailed the theoretical importance and practical determination of the HOMO and LUMO energy levels of this compound. Through a combination of established electrochemical protocols and robust computational modeling, a clear picture of F2-TCNQ's electronic structure emerges. The molecule's low-lying LUMO energy, a direct consequence of its cyano and fluoro functionalization, confirms its status as a premier p-dopant in the field of organic electronics. The methodologies and data presented herein serve as a reliable foundation for researchers and scientists working to harness the properties of F2-TCNQ for the development of next-generation electronic devices.

References

-

Atifi, A., & Ryan, M. D. (2020). Voltammetry and Spectroelectrochemistry of TCNQ in Acetonitrile/RTIL Mixtures. Molecules, 25(2), 359. [Link]

-

Hase, H., et al. (2022). Critical dopant concentrations govern integer and fractional charge-transfer phases in doped P3HT. Journal of Physics: Materials, 5(4), 044005. [Link]

-

Dey, A., & Adhikari, S. (2023). Optoelectronic Properties of Tetracyanoquinodimethane (TCNQ) Related Compounds for Applications to OSCs and OLEDs: A Theoretical Study. The Journal of Physical Chemistry A, 127(36), 7596–7611. [Link]

-

Chemistry Stack Exchange. (2017). Cyclic Voltammetry - HOMO and LUMO levels. [Link]

-

Liu, E. C., & Topczewski, J. J. (2020). Gram-Scale Synthesis of this compound (F2-TCNQ). The Journal of Organic Chemistry, 85(6), 4560–4564. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Molecular structures of TCNQ, F2TCNQ, and F4TCNQ. [Link]

-

Royal Society of Chemistry. (2018). Electronic Supplementary Information for: Unraveling the relationship between molecular packing and electron transport property for F2-TCNQ crystal. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Enabling Superior Stretchable Resistive Switching Memory via Polymer Functionalized Graphene Oxide Nanosheets. [Link]

-

Wikipedia. (n.d.). Tetracyanoquinodimethane. [Link]

-

Zhu, G.-Z., & Wang, L.-S. (2015). Communication: Vibrationally resolved photoelectron spectroscopy of the tetracyanoquinodimethane (TCNQ) anion and accurate determination of the electron affinity of TCNQ. The Journal of Chemical Physics, 143(22), 221102. [Link]

-

ResearchGate. (n.d.). Determination of electron affinity of electron accepting molecules. [Link]

-

ResearchGate. (n.d.). Substituted Molecular p-Dopants: A Theoretical Study. [Link]

Sources

- 1. Gram-Scale Synthesis of this compound (F2-TCNQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Gram-Scale Synthesis Of this compound " by En Chih Liu and Joseph J. Topczewski [scholarsmine.mst.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Electron affinity of F2-TCNQ for organic electronics

An In-depth Technical Guide Topic: The Role and Electron Affinity of F2-TCNQ in Organic Electronics Audience: Researchers, Scientists, and Materials Development Professionals

Abstract

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ) is a critical molecular p-dopant and n-type semiconductor in the field of organic electronics. As a member of the fluorinated tetracyanoquinodimethane (Fn-TCNQ) family, it possesses a high electron affinity that facilitates efficient charge transfer when blended with a wide range of organic semiconductor hosts. This property allows for the precise control of charge carrier concentration, enabling significant improvements in device conductivity and performance. Notably, F2-TCNQ distinguishes itself from its parent compound (TCNQ) and its more heavily fluorinated analogue (F4-TCNQ) by exhibiting exceptionally high electron mobility in its crystalline form, an attribute linked to its unique solid-state packing.[1][2] This guide provides a detailed examination of the fundamental electronic properties of F2-TCNQ, the mechanisms underpinning its function as a p-dopant, standardized protocols for its characterization, and its application in high-performance organic electronic devices.

Introduction: The Fn-TCNQ Family of Molecular Dopants

Molecular doping is a foundational strategy for tuning the electronic properties of organic semiconductors, analogous to the role of atomic impurities in traditional silicon-based electronics.[3] By introducing trace amounts of electron-accepting (p-type) or electron-donating (n-type) molecules into a semiconductor host, one can dramatically increase the charge carrier density and, consequently, the material's conductivity. The 7,7,8,8-tetracyanoquinodimethane (TCNQ) family of molecules are among the most potent p-type dopants, renowned for their strong electron-accepting capabilities stemming from four powerful electron-withdrawing cyano groups.[4][5]

The electronic properties of the TCNQ core can be systematically tuned by substituting hydrogen atoms on the quinoid ring with highly electronegative fluorine atoms. This fluorination strategy progressively increases the molecule's electron affinity (EA), enhancing its ability to accept an electron from a host material.[6] The family, denoted as Fn-TCNQ, includes:

-

TCNQ (n=0): The parent molecule, a strong acceptor.[7]

-

F2-TCNQ (n=2): A derivative with intermediate fluorination, which strikes a unique balance of high electron affinity and remarkable charge transport properties.[8][9][10]

-

F4-TCNQ (n=4): A very strong acceptor, widely used for doping materials with deep ionization potentials.[7][11]

While F4-TCNQ is often the default choice for its high EA, F2-TCNQ occupies a special position. Computational and experimental studies have revealed that F2-TCNQ possesses an anomalously high electron mobility compared to both TCNQ and F4-TCNQ, reaching up to 25 cm² V⁻¹ s⁻¹ in single-crystal devices.[1][2] This exceptional property is attributed to its unique face-to-face crystal packing, which creates an effective three-dimensional network for charge percolation.[1][2] This makes F2-TCNQ not only an effective dopant but also a promising candidate for n-channel organic field-effect transistors (OFETs).

Fundamental Electronic Properties of F2-TCNQ

The efficacy of F2-TCNQ as a p-dopant is rooted in its fundamental electronic structure, particularly its high electron affinity and the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

Electron Affinity (EA)

Electron affinity is the energy released when an electron is added to a neutral atom or molecule in its gaseous state to form a negative ion. For a molecular dopant, a high EA is the primary requirement for efficient p-doping. The progressive fluorination of TCNQ systematically increases the EA, making the molecule a stronger electron acceptor.

| Compound | Electron Affinity (EA) [eV] | LUMO Level [eV] |

| TCNQ | ~4.2[6] | -4.23[12] |

| F2-TCNQ | ~4.7 (Intermediate value) | (Not explicitly found) |

| F4-TCNQ | ~5.1 - 5.24[6][11] | (Not explicitly found) |

Note: The precise EA of F2-TCNQ is less commonly cited than TCNQ and F4-TCNQ but is understood to be intermediate between the two. Its value is sufficient to dope a wide range of common organic semiconductors.

The Mechanism of p-Doping: Integer Charge Transfer

The process of p-doping with F2-TCNQ occurs via a mechanism known as integer charge transfer (ICT).[13] For this to happen spontaneously and efficiently, a critical energetic condition must be met: the LUMO level of the F2-TCNQ dopant must be energetically lower than (or very close to) the Highest Occupied Molecular Orbital (HOMO) of the semiconductor host material.[14]

When this condition is satisfied, an electron is transferred from the HOMO of the host to the LUMO of F2-TCNQ. This process creates two distinct species:

-

A Mobile Hole (Polaron): The host molecule that lost an electron now carries a positive charge and becomes a mobile charge carrier, or hole.

-

A Fixed Dopant Anion: The F2-TCNQ molecule that accepted the electron becomes a negatively charged, immobile anion (F2-TCNQ⁻).[13]

This generation of mobile holes significantly increases the conductivity of the host material. The efficiency of this process—the percentage of dopant molecules that successfully create a free hole—is a key metric for evaluating a doping system.

Caption: Integer Charge Transfer mechanism in F2-TCNQ p-doping.

Experimental Protocols for Characterization

Verifying the electron affinity of F2-TCNQ and confirming successful doping requires a combination of electrochemical and spectroscopic techniques.

Protocol: Determination of Electron Affinity via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the reduction and oxidation potentials of a molecule. The electron affinity can be estimated from the first reduction potential.

Objective: To determine the LUMO level and estimate the electron affinity of F2-TCNQ.

Materials & Setup:

-

Electrochemical Cell: A standard three-electrode cell (Working Electrode: Glassy Carbon or Pt; Counter Electrode: Pt wire; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode).

-

Solvent: Anhydrous, degassed acetonitrile or dichloromethane.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Analyte: F2-TCNQ (typically 1-5 mM).

-

Internal Standard: Ferrocene (for calibration).

Methodology:

-

Preparation: Thoroughly clean and polish the working electrode. Assemble the cell and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.

-

Blank Scan: Record a CV of the solvent and supporting electrolyte to establish the potential window and identify any impurities.

-

Analyte Scan: Dissolve F2-TCNQ in the electrolyte solution and record its CV. Scan from a potential where no reaction occurs towards negative potentials to observe the reduction peaks. A reversible or quasi-reversible wave corresponding to the F2-TCNQ⁰/F2-TCNQ⁻ redox couple should be visible.

-

Calibration: Add a small amount of ferrocene to the solution and record the CV again. The well-defined, reversible oxidation peak of the ferrocene/ferrocenium (Fc/Fc⁺) couple will serve as an internal reference point.

-

Data Analysis:

-

Determine the half-wave potential (E₁/₂) of the first reduction of F2-TCNQ relative to the Fc/Fc⁺ couple.

-

Calculate the LUMO energy using the empirical formula: LUMO (eV) = -e [E₁/₂(sample vs Fc/Fc⁺) + E(Fc/Fc⁺ vs vacuum)] (The energy level of Fc/Fc⁺ relative to the vacuum is commonly assumed to be ~4.8 eV, though values can range from 4.8 to 5.1 eV depending on the experimental conditions).

-

The electron affinity in the solid state is closely related to this calculated LUMO level.

-

Causality: The reduction potential directly measures the energy required to add an electron to the molecule's LUMO. By referencing this to a known standard (ferrocene) whose energy level versus the vacuum is established, we can accurately place the molecule's LUMO on an absolute energy scale.

Protocol: Spectroscopic Confirmation of Charge Transfer

Once a host semiconductor is doped with F2-TCNQ, spectroscopy can provide direct evidence of integer charge transfer.

Objective: To confirm the formation of F2-TCNQ anions and host cations in a doped thin film.

Techniques:

-

UV-Vis-NIR Absorption Spectroscopy:

-

Fabricate two thin films on quartz substrates: one of the pure host material and one of the host doped with a known concentration of F2-TCNQ.

-

Measure the absorption spectra of both films.

-

Expected Result: The doped film will exhibit new absorption features in the near-infrared (NIR) region that are absent in the pure film. These sub-bandgap peaks are characteristic signatures of the F2-TCNQ⁻ anion and the positively charged polaron on the host polymer.[15]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare films on an IR-transparent substrate (e.g., KBr or Si).

-

Measure the FTIR spectra of pure F2-TCNQ, the pure host, and the doped blend.

-

Expected Result: The nitrile (C≡N) stretching mode of F2-TCNQ is exquisitely sensitive to its charge state. In neutral F2-TCNQ, this vibration appears at a higher frequency. Upon reduction to F2-TCNQ⁻, the C≡N bond weakens, causing a significant redshift (shift to lower wavenumbers) of this vibrational peak, providing unambiguous evidence of anion formation.[15]

-

Caption: General workflow for doped film fabrication and analysis.

Applications in Organic Electronics

The ability of F2-TCNQ to effectively p-dope organic semiconductors makes it a valuable component in various devices.

-

Organic Light-Emitting Diodes (OLEDs): Doping the hole transport layer (HTL) with F2-TCNQ reduces the hole injection barrier from the anode and increases the HTL's conductivity. This leads to lower turn-on voltages, higher power efficiency, and improved operational stability.[16][17]

-

Organic Photovoltaics (OPVs): In OPVs, F2-TCNQ can be used in hole-selective charge extraction layers to improve the ohmic contact with the anode, enhancing the fill factor and overall power conversion efficiency.

-

Organic Field-Effect Transistors (OFETs): F2-TCNQ can be used to dope the semiconductor channel to increase charge density and modulate the threshold voltage. Furthermore, its high intrinsic electron mobility makes it a candidate for n-channel OFETs, particularly in charge-transfer complexes.[18]

Conclusion and Outlook

F2-TCNQ is a uniquely versatile molecule in the organic electronics toolkit. Its high electron affinity, intermediate between TCNQ and F4-TCNQ, allows it to effectively p-dope a broad range of host materials through an efficient integer charge transfer mechanism. The resulting increase in carrier concentration is fundamental to improving the performance of devices like OLEDs and OPVs. Beyond its role as a dopant, its exceptional single-crystal electron mobility presents opportunities for its use in n-type transistor applications. Future research will likely focus on leveraging its unique crystal packing properties to design new high-mobility materials and exploring its stability and processing from solution to enable its use in large-area, printed electronics.

References

-

American Chemical Society. (2020, March 2). tetracyanoquinodimethane (F2‑TCNQ). [Link]

-

ResearchGate. (2025, August 7). Determination of electron affinity of electron accepting molecules | Request PDF. [Link]

-

ACS Publications. (2020, March 2). Gram-Scale Synthesis of this compound (F2-TCNQ). [Link]

-

National Library of Medicine. (2020, March 20). Gram-Scale Synthesis of this compound (F2-TCNQ). [Link]

-

Digital Commons@University of Nebraska - Lincoln. (2020, March 20). Gram-Scale Synthesis Of this compound (F2-TCNQ). [Link]

-

Europe PMC. (2020, March 6). Gram-Scale Synthesis of this compound (F2‑TCNQ). [Link]

-

Nature. (n.d.). Towards understanding the doping mechanism of organic semiconductors by Lewis acids. [Link]

-

Diva-Portal.org. (n.d.). Double doping of conjugated polymers with monomer molecular dopants. [Link]

-

PubMed. (2018, January 31). Theoretical study on the charge transport in single crystals of TCNQ, F2-TCNQ and F4-TCNQ. [Link]

-

PubMed Central. (n.d.). A Comparative Computational Study of the Adsorption of TCNQ and F4-TCNQ on the Coinage Metal Surfaces. [Link]

-

Scholars' Mine. (2020, March 2). Gram-Scale Synthesis Of this compound (F2-TCNQ). [Link]

-

ResearchGate. (n.d.). Molecular structures of TCNQ, F2TCNQ, and F4TCNQ. [Link]

-

ACS Publications. (2025, August 29). Optoelectronic Properties of Tetracyanoquinodimethane (TCNQ) Related Compounds for Applications to OSCs and OLEDs: A Theoretical Study. [Link]

-

MDPI. (n.d.). TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. [Link]

-

ACS Publications. (2019, October 4). A Comparative Computational Study of the Adsorption of TCNQ and F4-TCNQ on the Coinage Metal Surfaces. [Link]

-

ResearchGate. (2025, November 7). On the electron affinity of TCNQ. [Link]

-

Royal Society of Chemistry. (2016, June 1). Air-stable n-channel organic field-effect transistors based on charge-transfer complexes including dimethoxybenzothienobenzothiophene and tetracyanoquinodimethane derivatives. [Link]

-

ACS Publications. (n.d.). Doped Organic Transistors. [Link]

-

ResearchGate. (2025, August 6). Experimental Determination of Electron Affinities of Organic Molecules. [Link]

-

AIP Publishing. (2009, February 19). Organic light-emitting diodes using 3,6-difluoro-2,5,7,7,8,8-hexacyanoquinodimethane as p-type dopant. [Link]

-

ResearchGate. (n.d.). Formation of LiF 4 TCNQ Complexes During High Concentration Anion-Exchange Doping of Semiconducting Polymers | Request PDF. [Link]

-

eScholarship. (n.d.). Fundamental Studies on Unique Doping Mechanisms in Organic Semiconductors. [Link]

-

ACS Publications. (2016, February 8). Molecular Electrical Doping of Organic Semiconductors: Fundamental Mechanisms and Emerging Dopant Design Rules. [Link]

-

PubMed. (2025, August 29). Optoelectronic Properties of Tetracyanoquinodimethane (TCNQ) Related Compounds for Applications to OSCs and OLEDs: A Theoretical Study. [Link]

Sources

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. Theoretical study on the charge transport in single crystals of TCNQ, F2-TCNQ and F4-TCNQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Comparative Computational Study of the Adsorption of TCNQ and F4-TCNQ on the Coinage Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gram-Scale Synthesis of this compound (F2-TCNQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. diva-portal.org [diva-portal.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Optoelectronic Properties of Tetracyanoquinodimethane (TCNQ) Related Compounds for Applications to OSCs and OLEDs: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Air-stable n-channel organic field-effect transistors based on charge-transfer complexes including dimethoxybenzothienobenzothiophene and tetracyanoqu ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC01532H [pubs.rsc.org]

Gram-Scale Synthesis of 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ): An In-depth Technical Guide

Introduction: The Significance of F2-TCNQ in Organic Electronics

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ) is a prominent organic semiconductor that has garnered significant attention within the materials science and drug development communities. As a fluorinated derivative of 7,7,8,8-tetracyanoquinodimethane (TCNQ), F2-TCNQ exhibits enhanced electron-accepting properties and a high charge mobility, making it a crucial component in the fabrication of advanced organic electronic devices.[1][2] The strategic placement of fluorine atoms on the quinone ring not only increases the stability of the molecule but also modulates its electronic characteristics, leading to improved performance in applications such as organic field-effect transistors (OFETs) and charge-transfer complexes.[3]

Despite its importance, a well-documented, efficient, and scalable synthesis has been a bottleneck for its widespread adoption in large-scale applications. This guide provides a comprehensive, in-depth technical overview of a proven three-step, gram-scale synthesis of F2-TCNQ, achieving a cumulative yield of 58%.[1][4] We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, step-by-step protocols, and address critical safety and characterization considerations to ensure a successful and reproducible synthesis.

Synthetic Strategy: A Three-Step Pathway to High-Purity F2-TCNQ

The synthesis of F2-TCNQ from commercially available starting materials can be efficiently accomplished in three key steps, as reported by Liu and Topczewski.[1] This pathway is advantageous due to its high overall yield and scalability. The overall synthetic scheme is depicted below:

Caption: Overall three-step synthesis of F2-TCNQ.

Part 1: Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Step 2: The Knoevenagel Condensation

The core carbon-carbon bond-forming reaction in this synthesis is the Knoevenagel condensation.[5][6] This reaction involves the condensation of an active methylene compound (malononitrile) with a carbonyl group. In this specific synthesis, the carbonyl functionality is introduced in situ. The reaction proceeds via the following key steps:

-

Deprotonation: The weakly basic amine catalyst, piperidine, deprotonates the highly acidic methylene protons of malononitrile, forming a resonance-stabilized enolate. The acidity of the methylene protons is significantly enhanced by the two electron-withdrawing nitrile groups.[5]

-

Nucleophilic Addition: The resulting enolate acts as a potent nucleophile, attacking the carbonyl carbon of the intermediate dialdehyde (formed in situ from the diacetonitrile).

-

Dehydration: The intermediate aldol-type product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated dicyanomethylene group.[7]

The use of a mild base like piperidine is crucial to prevent the self-condensation of the aldehyde intermediate.[6]

Step 3: Oxidation to F2-TCNQ

The final step is the oxidation of the dihydro-F2-TCNQ intermediate, 2,5-bis(dicyanomethyl)-1,4-difluorobenzene, to the fully conjugated F2-TCNQ. Bromine in an aqueous medium serves as an effective oxidizing agent for this transformation. The reaction likely proceeds through a mechanism involving the formation of a bromonium ion intermediate, followed by elimination of HBr to restore the aromaticity of the quinoid system.

Part 2: Experimental Protocols

The following protocols are adapted from the work of Liu and Topczewski and are intended for the gram-scale synthesis of F2-TCNQ.[1]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Key Hazards |

| 2,5-Difluorobenzyl bromide | 85117-99-3 | 207.02 g/mol | Flammable, Corrosive |

| Sodium Cyanide | 143-33-9 | 49.01 g/mol | Highly Toxic |

| Malononitrile | 109-77-3 | 66.06 g/mol | Highly Toxic |

| Piperidine | 110-89-4 | 85.15 g/mol | Flammable, Toxic, Corrosive |

| Bromine | 7726-95-6 | 159.81 g/mol | Highly Toxic, Corrosive, Oxidizer |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Reproductive Toxin |

| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Flammable |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | Highly Flammable |

Step 1: Synthesis of 2,5-Difluoro-1,4-phenylenediacetonitrile

-

To a solution of 2,5-difluorobenzyl bromide (5.00 g, 24.1 mmol) in DMF (50 mL) is added sodium cyanide (2.36 g, 48.2 mmol) in one portion.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then poured into water (200 mL) and extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,5-difluoro-1,4-phenylenediacetonitrile as a white solid.

-

Expected Yield: ~85%

Step 2: Synthesis of 2,5-bis(dicyanomethyl)-1,4-difluorobenzene

-

A mixture of 2,5-difluoro-1,4-phenylenediacetonitrile (from the previous step, ~20.5 mmol), malononitrile (2.71 g, 41.0 mmol), and ethanol (100 mL) is prepared in a round-bottom flask.

-

Piperidine (2.0 mL, 20.5 mmol) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is heated to reflux and stirred for 4 hours.

-

The mixture is then cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

-

The solid is washed with cold ethanol (50 mL) and then diethyl ether (50 mL) to yield 2,5-bis(dicyanomethyl)-1,4-difluorobenzene as a pale-yellow solid.

-

Expected Yield: ~80%

Step 3: Synthesis of this compound (F2-TCNQ)

-

A suspension of 2,5-bis(dicyanomethyl)-1,4-difluorobenzene (from the previous step, ~16.4 mmol) in water (200 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Bromine (3.0 mL, 58.4 mmol) is added dropwise to the vigorously stirred suspension at room temperature.

-

The reaction is stirred at room temperature for 48 hours.

-

The resulting solid is collected by vacuum filtration and washed with diethyl ether until the filtrate runs colorless.

-

The solid is then dried under vacuum to afford F2-TCNQ as a bright yellow to orange solid.

-

Expected Yield: ~85%

Caption: Experimental workflow for the gram-scale synthesis of F2-TCNQ.

Part 3: Safety and Handling

This synthesis involves the use of several highly hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.

-

Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled.[7][8][9][10] It is crucial to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

-

Bromine: A highly corrosive and toxic substance that can cause severe burns.[3][5][11][12][13] It should be handled with extreme care in a fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, is mandatory. An emergency eyewash and shower must be readily accessible.

-

Piperidine: A flammable, toxic, and corrosive liquid.[1][4][14][15][16] It should be handled in a fume hood away from ignition sources.

-

2,5-Difluorobenzyl bromide: A lachrymator and corrosive compound.[6] Handle in a fume hood with appropriate PPE.

All waste materials should be disposed of in accordance with institutional and local regulations.

Part 4: Characterization and Quality Control

Confirmation of the successful synthesis of F2-TCNQ and its intermediates is achieved through standard analytical techniques.

Physical Properties

-

Appearance: Bright yellow to orange crystalline solid.

-

Melting Point: Approximately 270 °C.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of F2-TCNQ is characterized by a strong nitrile (C≡N) stretching vibration around 2230 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the molecule, a single peak is expected for the two vinylic protons.

-

¹³C NMR: The spectrum will show characteristic peaks for the nitrile carbons, the fluorinated aromatic carbons, and the carbons of the quinoid ring.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

-

The purity of the final product can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and elemental analysis.

Conclusion

The three-step synthesis outlined in this guide provides a reliable and scalable method for producing gram quantities of high-purity this compound. By understanding the underlying reaction mechanisms, adhering to the detailed experimental protocols, and prioritizing safety, researchers can confidently synthesize this valuable organic semiconductor for a wide range of applications in organic electronics and materials science. This robust synthetic route opens the door for further exploration and utilization of F2-TCNQ in next-generation technologies.

References

-

Liu, E. C., & Topczewski, J. J. (2020). Gram-Scale Synthesis of this compound (F2-TCNQ). The Journal of Organic Chemistry, 85(6), 4560–4564. [Link][1][2][4][11][14]

-

Scholars' Mine, Missouri University of Science and Technology. (2020). Gram-Scale Synthesis Of this compound (F2-TCNQ). [Link][2][11]

-

Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link][1]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link][4]

-

SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine. [Link][12]

-

Scholars' Mine. (2020, March 2). Gram-Scale Synthesis Of this compound (F2-TCNQ). [Link][1][3]

-

Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. [Link][5]

-

Tata Chemicals. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link][13]

-

Loba Chemie. (2015, April 9). MALONONITRILE FOR SYNTHESIS MSDS CAS No: 109-77-3 MSDS. [Link][10]

-

Chemsrc. (2025, August 25). 2,5-Difluorobenzyl bromide | CAS#:85117-99-3. [Link]

-

ResearchGate. (n.d.). Figure 7. Infrared (IR) and Raman spectra of perylene-F1TCNQ,... [Link]

-

AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]

-

NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. [Link]

-

ResearchGate. (n.d.). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA | Request PDF. [Link]

-

ACS Publications. (n.d.). Organic Charge Transfer Salts. [Link]

-

ResearchGate. (n.d.). Molecular structures of TCNQ, F2TCNQ, and F4TCNQ. [Link]

-

ResearchGate. (n.d.). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. [Link]

-

PubMed. (2020, March 20). Gram-Scale Synthesis of this compound (F2-TCNQ). [Link]

-

RSC Publishing. (2025, January 24). Robust high-spin Fe 2+ centers in 2D TCNQ-based metal–organic frameworks. [Link]

Sources

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. Gram-Scale Synthesis of this compound (F2-TCNQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Dibenzodipyridophenazines with Dendritic Electron Donors Exhibiting Deep-Red Emission and Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. data.epo.org [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. "Gram-Scale Synthesis Of this compound " by En Chih Liu and Joseph J. Topczewski [scholarsmine.mst.edu]

- 12. Structurally Redesigned Bioorthogonal Reagents for Mitochondria-Specific Prodrug Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increasing the oxidation power of TCNQ by coordination of B(C6F5)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]

- 16. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

CAS number for 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane

An In-Depth Technical Guide to 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, commonly known as F2-TCNQ. It is an organic semiconductor notable for its high charge mobility.[1][2][3][4][5] This document details its chemical and physical properties, provides a proven gram-scale synthesis protocol, and discusses its key applications and safety considerations. The primary objective is to equip researchers and professionals with the necessary technical information to effectively utilize F2-TCNQ in their work. The CAS number for this compound is 73318-02-2 .[6][7][8][9][10]

Introduction to F2-TCNQ: A Promising Organic Semiconductor

This compound (F2-TCNQ) belongs to the family of fluorinated TCNQ analogues, which are excellent electron acceptors.[11] The introduction of fluorine substituents to the TCNQ core enhances the stability of the molecule.[11] Among its counterparts, F2-TCNQ is particularly distinguished by its exceptionally high electron mobility, a critical property for the development of high-performance organic electronics.[11] This unique characteristic is attributed to its distinct face-to-face crystal stacking structure.[11] This guide will delve into the essential technical aspects of F2-TCNQ, providing a foundational understanding for its application in advanced research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of F2-TCNQ is fundamental to its application. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 73318-02-2 | [6][7][8][9][10] |

| Molecular Formula | C₁₂H₂F₂N₄ | [8][10] |

| Molecular Weight | 240.17 g/mol | [8][10] |

| Appearance | White to Brown powder/crystal | [6] |

| Melting Point | 270 °C | [8] |

| Purity | >98.0% | [6] |

| InChI Key | PFSDYUVXXQTNMX-UHFFFAOYSA-N | [10] |

| SMILES | C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)F)F | [10] |

Gram-Scale Synthesis of F2-TCNQ

An efficient and scalable synthesis is crucial for the widespread application of F2-TCNQ. A documented three-step synthesis allows for the production of gram-scale quantities with a cumulative yield of 58%.[1][2][3][4]

Synthesis Workflow

Caption: A three-step synthesis workflow for F2-TCNQ.

Detailed Experimental Protocol

Step 3: Synthesis of this compound (4) [2]

-

Reaction Setup: Charge a round-bottom flask with compound 3 (1.11 g, 4.54 mmol) and 200 mL of water.

-

Addition of Bromine: While stirring vigorously at room temperature, add bromine (0.94 mL, 18.8 mmol) dropwise using a syringe.

-

Reaction Time: Continue the vigorous stirring for 48 hours.

-

Isolation of Product: Collect the resulting solid via filtration.

-

Purification: Wash the collected solid with diethyl ether (approximately 20 mL) until the filtrate runs colorless.

-

Yield: This procedure affords compound 4 (F2-TCNQ) with an average yield of 85%.

Applications in Organic Electronics and Beyond

The exceptional properties of F2-TCNQ make it a highly valuable material in the field of organic electronics. Its primary application lies in its use as an n-type semiconductor in various electronic devices.

-

Organic Field-Effect Transistors (OFETs): Its high electron mobility is particularly advantageous for fabricating high-performance OFETs.

-

Molecular Conductors: F2-TCNQ is utilized as an acceptor molecule in the formation of molecular conductors.[6]

-

Charge-Transfer Complexes: It readily forms charge-transfer complexes with various donor molecules, which are of interest for their unique electronic and magnetic properties.

Safety and Handling

F2-TCNQ is a toxic substance and requires careful handling to avoid exposure.[6][9][10][12]

Hazard Statements: [6][9][10][12][13]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Measures: [6][9][12]

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

-